molecular formula C11H10S2 B14428040 2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene CAS No. 79011-15-7

2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene

Cat. No.: B14428040
CAS No.: 79011-15-7
M. Wt: 206.3 g/mol
InChI Key: RGIDRDMZZMKVSP-UHFFFAOYSA-N
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Description

2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound features a prop-2-en-1-yl group attached to the sulfur atom of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptobenzothiophene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the prop-2-en-1-yl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

    Substitution: Various halides or nucleophiles, organic solvents like DMF or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether derivatives.

    Substitution: Compounds with different functional groups replacing the prop-2-en-1-yl group.

Scientific Research Applications

2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(Prop-2-en-1-yl)sulfanyl]pyridine: A similar compound with a pyridine ring instead of a benzothiophene ring.

    3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: Another compound with similar structural features but different ring systems.

Uniqueness

2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene is unique due to its specific combination of a benzothiophene ring and a prop-2-en-1-yl group. This unique structure imparts distinct chemical properties and potential applications that may not be observed in similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

CAS No.

79011-15-7

Molecular Formula

C11H10S2

Molecular Weight

206.3 g/mol

IUPAC Name

2-prop-2-enylsulfanyl-1-benzothiophene

InChI

InChI=1S/C11H10S2/c1-2-7-12-11-8-9-5-3-4-6-10(9)13-11/h2-6,8H,1,7H2

InChI Key

RGIDRDMZZMKVSP-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=CC2=CC=CC=C2S1

Origin of Product

United States

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